molecular formula C12H14BrNO2 B7870342 [(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl](cyclopropylmethyl)amine

[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl](cyclopropylmethyl)amine

Cat. No.: B7870342
M. Wt: 284.15 g/mol
InChI Key: LEBZFVWNQXEMOR-UHFFFAOYSA-N
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Description

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine is a chemical compound with the molecular formula C12H14BrNO2 It features a benzodioxole ring substituted with a bromine atom and a cyclopropylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine typically involves multiple steps. One common method starts with the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the benzodioxole ring and subsequent attachment of the cyclopropylmethylamine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine is unique due to its specific substitution pattern and the presence of the cyclopropylmethylamine group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-12-11(15-7-16-12)3-9(10)6-14-5-8-1-2-8/h3-4,8,14H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBZFVWNQXEMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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